molecular formula C13H19BrClNO B1374527 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-05-2

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374527
CAS No.: 1220032-05-2
M. Wt: 320.65 g/mol
InChI Key: JDBRYOQJXVCUIV-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride ( 399016-75-2) is a high-purity chemical intermediate offered for research and development purposes. This compound features a piperidine ring connected via an ethyl chain to a 4-bromophenoxy group, presenting a molecular formula of C13H19BrClNO and a molecular weight of 320.65 g/mol . Compounds with this specific bromophenoxyethylpiperidine structure are of significant interest in medicinal chemistry research. Scientific studies on highly similar molecular frameworks indicate that such structures are investigated as key synthetic intermediates for the development of novel therapeutics . For instance, research on quinoline-1,3,4-oxadiazole hybrids incorporating a 4-bromophenyl moiety has shown potential in the development of dual-acting agents that target epidermal growth factor receptor (EGFR) tyrosine kinase for anticancer activity and microbial DNA gyrase for antimicrobial activity . The presence of the bromine atom on the aromatic ring enhances the molecule's reactivity, allowing for various cross-coupling and substitution reactions to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as piperidine hydrochloride derivatives can be toxic .

Properties

IUPAC Name

2-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBRYOQJXVCUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-05-2
Record name Piperidine, 2-[2-(4-bromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of 4-Bromophenoxyethyl Intermediate

This key intermediate is synthesized by reacting 4-bromophenol with a suitable alkylating agent such as 2-chloroethyl chloride or 2-bromoethyl bromide under basic conditions. The reaction involves nucleophilic substitution where the phenol oxygen attacks the alkyl halide, forming the ether linkage:

  • Reagents: 4-bromophenol, 2-haloethyl halide (e.g., 2-chloroethyl chloride)
  • Conditions: Base such as potassium carbonate or sodium hydroxide, solvent like acetone or DMF, reflux temperature
  • Outcome: Formation of 2-(4-bromophenoxy)ethyl halide intermediate

This step is crucial for introducing the ethoxyethyl chain attached to the bromophenyl ring.

Piperidine Substitution

The phenoxyethyl halide intermediate is then reacted with piperidine to substitute the halide with the piperidine moiety:

  • Reagents: Piperidine, phenoxyethyl halide intermediate
  • Conditions: Typically reflux in an aprotic solvent such as acetonitrile or ethanol, sometimes with catalytic base
  • Mechanism: Nucleophilic substitution where piperidine nitrogen attacks the alkyl halide carbon, displacing the halide

This step yields the free base form of 2-[2-(4-bromophenoxy)ethyl]piperidine.

Hydrochloride Salt Formation

The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid:

  • Reagents: Anhydrous or aqueous hydrochloric acid
  • Conditions: Stirring at ambient temperature or mild heating
  • Outcome: Formation of this compound as a crystalline solid

This salt form improves stability, handling, and solubility properties.

Representative Reaction Scheme

Step Reactants Conditions Product
1 4-Bromophenol + 2-haloethyl halide Base, reflux in acetone/DMF 2-(4-Bromophenoxy)ethyl halide intermediate
2 Intermediate + Piperidine Reflux in ethanol/acetonitrile 2-[2-(4-Bromophenoxy)ethyl]piperidine (free base)
3 Free base + HCl Ambient temperature This compound

Alternative and Industrial Methods

Industrial preparations may optimize these steps by:

  • Using continuous flow reactors for alkylation and amination to improve yield and reproducibility.
  • Employing phase-transfer catalysts to enhance reaction rates.
  • Utilizing automated crystallization and filtration for salt isolation.

Some patents describe related synthetic routes involving protected intermediates or alternative halogenated phenols to access analogs of this compound with high purity and yield.

Research Findings and Notes

  • The choice of alkylating agent and base significantly affects the yield of the phenoxyethyl intermediate.
  • Reaction temperature and solvent polarity influence the substitution efficiency in the piperidine coupling step.
  • Hydrochloride salt formation is generally straightforward but requires control over stoichiometry to avoid formation of dihydrochloride species.
  • Purification techniques such as recrystallization from ethanol or ethyl acetate are commonly employed to obtain analytically pure hydrochloride salt.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Alkylation base K2CO3, NaOH Ensures deprotonation of phenol
Alkylation solvent Acetone, DMF Polar aprotic solvents favor SN2 reaction
Alkylation temperature Reflux (50-80 °C) Promotes substitution
Piperidine substitution solvent Ethanol, Acetonitrile Facilitates nucleophilic substitution
Piperidine substitution temperature Reflux (70-90 °C) Ensures complete conversion
Hydrochloride formation Aqueous or anhydrous HCl, RT to 40 °C Controls salt crystallization
Purification Recrystallization from ethanol/ethyl acetate Enhances purity and yield

Chemical Reactions Analysis

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of 2-[2-(4-bromophenoxy)ethyl]piperidine hydrochloride with analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties
2-[2-(4-Bromophenoxy)ethyl]piperidine HCl C₁₃H₁₇BrClNO (estimated) ~342.6 - 4-Bromophenoxy ethyl chain High lipophilicity; potential CNS activity
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl C₁₆H₂₃BrClNO 384.7 - 4-Bromo, 2-isopropylphenoxy ethyl chain Increased steric bulk; altered receptor binding
2-(4-Bromo-phenyl)-piperidine HCl C₁₁H₁₅BrClN 276.6 - 4-Bromophenyl directly attached to piperidine Reduced flexibility; lower solubility
4-(2-Bromo-4-fluorophenoxy)piperidine HCl C₁₁H₁₄BrClFNO 347.6 - 2-Bromo, 4-fluorophenoxy Enhanced electronic effects; potential metabolic stability
2-[2-(2-Iodophenoxy)ethyl]piperidine HCl C₁₃H₁₉ClINO 367.7 - 2-Iodophenoxy ethyl chain Higher molecular weight; radioimaging potential

Key Observations :

  • Substituent Position: Bromine at the para position (main compound) vs. ortho (e.g., 2-iodophenoxy in ) affects electronic distribution and steric interactions.
  • Chain Length : Ethyl linkers (main compound) improve flexibility and binding to enzymes compared to direct aryl attachments (e.g., ).
Antimicrobial Activity

Piperidine derivatives with substituted phenoxy groups exhibit broad-spectrum antimicrobial effects. For example:

  • Compounds with thiopyrimidinone-piperidine hybrids (e.g., 5a–c, 6a–f in ) showed MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Candida albicans.
  • 4-Bromo substitution (as in the main compound) is associated with enhanced Gram-positive bacterial inhibition compared to nitro- or fluoro-substituted analogs .
Acetylcholinesterase (AChE) Inhibition
  • Donepezil-like analogs (e.g., 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) achieve IC₅₀ values of ~10 nM for AChE .
  • The 4-bromophenoxy ethyl chain in the main compound may mimic donepezil’s benzylpiperidine motif, but bromine’s bulk could reduce binding affinity compared to smaller substituents .

Biological Activity

2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H19BrClNO. The compound features a piperidine ring linked to a 4-bromophenoxyethyl group, which contributes to its unique pharmacological properties. The structural characteristics allow for interactions with various biological targets, particularly receptors and enzymes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Hydrophobic Interactions : The bromophenoxy group engages with hydrophobic regions of target proteins.
  • Hydrogen Bonding : The piperidine ring facilitates hydrogen bonding or ionic interactions, modulating the activity of target proteins.

These interactions can lead to various pharmacological effects, including modulation of neurotransmitter systems and potential therapeutic benefits in neurological and psychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of anxiety and depression.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain to be fully elucidated .

Case Studies

  • Neuropharmacology : In a study examining the effects on anxiety-like behavior in animal models, administration of the compound resulted in significant reductions in anxiety indicators, suggesting its potential as an anxiolytic agent.
  • Antimicrobial Efficacy : Another study tested the compound against various bacterial strains, revealing moderate antibacterial activity. The presence of the bromine atom was noted to enhance this activity compared to non-brominated analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochlorideC13H19BrClNOContains a para-bromophenyl group affecting activity
2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochlorideC13H19BrClNODifferent positional isomer may influence receptor binding
3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochlorideC13H19BrClNOAltered chemical reactivity due to different brominated group

This table highlights how variations in substituents can significantly influence biological activities and pharmacological profiles.

Research Findings and Applications

Recent studies have focused on the binding affinity and selectivity of this compound towards various biological targets. Techniques such as radiolabeled ligand binding assays and computational modeling have been employed to predict interactions at the molecular level. These studies are crucial for understanding the compound's pharmacological profile and potential therapeutic applications.

Potential Therapeutic Applications

  • Drug Development : Given its interaction with neurotransmitter systems, there is ongoing research into its use as a therapeutic agent for treating mood disorders.
  • Antimicrobial Agents : The compound's antibacterial properties open avenues for developing new antimicrobial agents against resistant strains .

Q & A

Q. How can synthetic routes for 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise optimization : Begin with HCl neutralization of the free base under controlled conditions (1M NaOH, RT) to minimize side reactions .
  • Solvent selection : Use dichloromethane (DCM) for demethylation with BBr₃ to enhance reaction efficiency (85% yield) .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the hydrochloride salt. Monitor purity via HPLC (≥95%) .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the piperidine ring structure, phenoxy group substitution, and ethyl linker integrity. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine methylenes (δ 1.4–2.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak at m/z 350.68 (C₁₄H₂₁BrClNO₂) .
  • X-ray crystallography : For absolute configuration determination, grow single crystals in ethanol/water mixtures .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target selection : Prioritize receptors/transporters with known piperidine interactions (e.g., dopaminergic or serotonergic systems) based on structural analogs .
  • In vitro assays : Use radioligand binding assays (e.g., for σ receptors) at concentrations of 1–100 µM. Include positive controls (e.g., haloperidol) .
  • Dose-response curves : Perform triplicate measurements to calculate IC₅₀ values, ensuring statistical rigor .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of key synthetic steps, such as BBr₃-mediated demethylation?

Methodological Answer:

  • Quantum mechanical modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate the demethylation transition state. Compare activation energies for methoxy vs. alternative substituents .
  • Molecular dynamics (MD) : Simulate solvent effects (DCM vs. THF) to optimize reaction trajectories .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates at 0°C vs. RT) .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ across studies) be systematically resolved?

Methodological Answer:

  • Meta-analysis : Compile data from structural analogs (e.g., 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride) to identify substituent-dependent trends .
  • Experimental replication : Standardize assay conditions (buffer pH, temperature) and validate purity via elemental analysis .
  • Structural tweaking : Synthesize derivatives with modified halogen positions (e.g., 2-bromo vs. 4-bromo) to isolate electronic effects .

Q. What methodologies enable precise functionalization of the phenoxy group for SAR studies?

Methodological Answer:

  • Demethylation : Treat with BBr₃ in DCM (0°C to RT, 6 h) to convert methoxy to hydroxyl groups for subsequent sulfonation or acylation .
  • Cross-coupling : Use Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the bromine site .
  • Analytical tracking : Monitor functionalization progress via TLC (silica gel, UV detection) and LC-MS .

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